D-Alanine-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

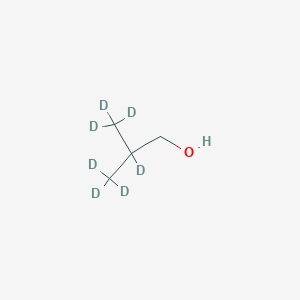

D-Alanine-15N is a non-proteinogenic amino acid that plays a vital role in the function of peptides and proteins. It is the 15N labeled DL-Alanine . DL-alanine, an amino acid, is the racemic compound of L- and D-alanine .

Synthesis Analysis

This compound is produced from pyruvate by transamination . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles .Molecular Structure Analysis

The molecular formula of this compound is C₃H₇¹⁵NO₂. Its molecular weight is 90.09. The linear formula is CH3CH (15NH2)CO2H .Chemical Reactions Analysis

This compound is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It is used to study the specificity and kinetics of alanine racemase .Physical And Chemical Properties Analysis

This compound is a solid substance . The optical activity is [α]25/D -14.5°, c = 2 in 1 M HCl .Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of D-Alanine-15N can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further modified to yield the final product. The key steps in this pathway include the synthesis of 15N-labeled ammonium chloride, the conversion of this compound into 15N-labeled cyanide, and the subsequent reaction of cyanide with appropriate reagents to yield D-Alanine-15N.", "Starting Materials": [ "15N-labeled ammonium chloride", "Sodium cyanide", "Hydrogen cyanide", "Sodium borohydride", "D-Alanine", "Hydrochloric acid", "Sodium hydroxide", "Deionized water" ], "Reaction": [ "Step 1: Synthesis of 15N-labeled ammonium chloride", "a. Dissolve 15N-labeled ammonium sulfate in deionized water", "b. Add sodium hydroxide to the solution to adjust the pH to 7-8", "c. Add 15N-labeled sodium chloride to the solution and stir for 1 hour", "d. Filter the solution to remove any precipitates and collect the filtrate", "e. Evaporate the filtrate to dryness to obtain 15N-labeled ammonium chloride", "Step 2: Conversion of 15N-labeled ammonium chloride to 15N-labeled cyanide", "a. Dissolve 15N-labeled ammonium chloride in deionized water", "b. Add sodium hydroxide to the solution to adjust the pH to 11-12", "c. Add sodium borohydride to the solution and stir for 1 hour", "d. Add hydrogen cyanide to the solution and stir for 1 hour", "e. Filter the solution to remove any precipitates and collect the filtrate", "f. Evaporate the filtrate to dryness to obtain 15N-labeled cyanide", "Step 3: Synthesis of D-Alanine-15N", "a. Dissolve D-Alanine in deionized water", "b. Adjust the pH of the solution to 9-10 using sodium hydroxide", "c. Add 15N-labeled cyanide to the solution and stir for 1 hour", "d. Acidify the solution with hydrochloric acid to pH 2-3", "e. Filter the solution to remove any precipitates and collect the filtrate", "f. Evaporate the filtrate to dryness to obtain D-Alanine-15N" ] } | |

Numéro CAS |

287476-24-8 |

Formule moléculaire |

C₃H₇¹⁵NO₂ |

Poids moléculaire |

90.09 |

Synonymes |

(2R)-2-(Amino)propanoic Acid-15N; (R)-2-Aminopropanoic Acid-15N; (R)-Alanine-15N; 2: PN: RU2506269 PAGE: 13 Claimed Sequence; Ba 2776-15N; D(-)-α-Alanine-15N; D-(-)-Alanine-15N; D-α-Alanine-15N; NSC 158286-15N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)